Carmichaenine C
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Overview
Description
Carmichaenine C is a naturally occurring aconitine-type C19-diterpenoid alkaloid. It is isolated from the aerial parts of the plant Aconitum carmichaeli, which belongs to the Ranunculaceae family . This compound is known for its complex molecular structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Carmichaenine C typically involves extraction from the plant Aconitum carmichaeli. The process includes several steps such as extraction, crystallization, separation, and purification . The solvents commonly used in these processes include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of advanced chromatographic techniques is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Carmichaenine C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated derivatives .
Scientific Research Applications
Carmichaenine C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Carmichaenine C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Carmichaenine C is unique among aconitine-type C19-diterpenoid alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
- Carmichaenine A
- Carmichaenine B
- Carmichaenine D
- Carmichaenine E
- 14-Benzoylneoline
- Neoline
- 10-Hydroxyneoline
- Neolinine
- Songoramine
- Songorine
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3/t17-,18-,19+,20+,21-,22?,23+,24+,25-,26-,28+,29-,30+/m1/s1 |
InChI Key |
DQTNVONSIQDYGN-APBCSOOVSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC |
Origin of Product |
United States |
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